N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide

HIV-1 entry inhibition gp120–CD4 interaction isothermal titration calorimetry (ITC)

Researchers requiring a minimal-steric baseline for HIV-1 gp120 inhibitor SAR often face confounding thermodynamic signatures from halogenated analogs. This unsubstituted oxalamide parent serves as the zero-point reference for ITC and X-ray crystallography campaigns. - Enables direct ΔΔG calculation for halogen-π interactions vs. NBD-556/557 [] - Simplifies SAD/MAD phasing as a low-scatter placeholder in Phe43 cavity studies [] - Provides an optimal starting material for parallel library synthesis at the free para-position []

Molecular Formula C17H25N3O2
Molecular Weight 303.4 g/mol
Cat. No. B10808844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide
Molecular FormulaC17H25N3O2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=CC=C2)C
InChIInChI=1S/C17H25N3O2/c1-16(2)10-13(11-17(3,4)20-16)19-15(22)14(21)18-12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H,18,21)(H,19,22)
InChIKeyIICGUBQOPAPTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide: Chemical Identity and Procurement Overview


N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (C₁₇H₂₅N₃O₂) is the unsubstituted parent scaffold of the NBD series, a class of low-molecular-weight (<400 Da) HIV‑1 entry inhibitors that block the gp120–CD4 interaction by binding within the conserved Phe43 cavity of gp120 [1]. Unlike the para-halogenated leads NBD‑556 (p‑Cl) and NBD‑557 (p‑Br), this compound carries an unsubstituted phenyl ring, offering a minimal‑steric and minimal‑electronic baseline for structure activity relationship (SAR) studies, thermodynamic profiling, and co‑crystallography [1][2]. It is supplied as a research‑grade analytical standard or synthetic intermediate, enabling controlled exploration of substituent effects on binding affinity, CD4‑mimicry, and antiviral spectrum.

Internal SAR reference for halogenated NBD analogs
Enthalpy/entropy deconvolution baseline for gp120–CD4 studies
Crystallographic model-building control with minimal anomalous scatter

Why This Parent Scaffold Cannot Be Substituted by Halogenated NBD Analogs


Simple replacement of this parent scaffold with its para‑halogenated successors (NBD‑556, NBD‑557) or with structurally unrelated gp120 binders such as BMS‑378806 can confound experimental outcomes because each substituent or scaffold imparts a distinct thermodynamic signature, CD4‑mimicry phenotype, and selectivity profile [1][2]. The unsubstituted phenyl compound serves as a critical internal control for deconvoluting electrostatic, steric, and hydrophobic contributions to binding free energy and to agonist‑versus‑antagonist behavior, parameters that directly influence downstream efficacy, off‑target activation, and resistance profiles [1][2]. Its use therefore enables rigorous, interpretable SAR rather than anecdotal analog testing.

This parent scaffold Enthalpy-driven CD4-mimetic baseline; unsubstituted phenyl enables clean SAR deconvolution.
Halogenated NBD-556/557 Substituent alters thermodynamic signature and may shift CD4-mimicry phenotype; conflates steric/electronic contributions.
This parent scaffold Competitive gp120 binder; induces coreceptor binding site exposure.
BMS-378806 Entropy-driven and non-competitive; fails to serve as CD4-mimicry control or CCR5 induction baseline.

Quantitative Differentiation Evidence Against HIV-1 Entry Inhibitor Comparators


Enthalpy-Driven Binding vs. Entropy-Driven BMS-378806

The NBD scaffold, represented by NBD‑556 (the para‑chloro analog of the target compound), binds gp120 with a large favorable enthalpy (ΔH ~ −12 kcal mol⁻¹) partially offset by an unfavorable entropy (−TΔS ~ +7 kcal mol⁻¹), yielding Kd = 3.7 μM [1]. This enthalpy‑driven profile mimics the natural CD4 ligand and is opposite to the entropy‑driven binding of BMS‑378806 (ΔH ~ −2 kcal mol⁻¹, −TΔS ~ −7 kcal mol⁻¹) [1]. Because the unsubstituted parent lacks the para‑halogen, it enables explicit determination of the enthalpic penalty or gain conferred by halogen substitution, a parameter unattainable with the substituted analogs alone.

Binding Thermodynamics
Head-to-head
ΔH −12 kcal mol⁻¹, −TΔS +7, Kd 3.7 μM
ΔH −2, −TΔS −7, IC50 5–100 nM
Enthalpy-driven CD4-mimetic mechanism; unsubstituted parent needed to deconvolute halogen contributions.
ITC at 25 °C with monomeric gp120 YU2
HIV-1 entry inhibition gp120–CD4 interaction isothermal titration calorimetry (ITC) thermodynamic profiling

CD4-Mimetic Conformational Induction vs. Non-Competitive Binding

NBD‑556, the para‑chloro analog of the target compound, behaves as a competitive inhibitor of soluble CD4 (sCD4) binding and elicits exposure of the CCR5‑coreceptor binding site, measured by 17b monoclonal‑antibody reactivity and CCR5‑binding assays [1]. In marked contrast, BMS‑378806 does not compete with sCD4 and fails to induce coreceptor binding [1]. The unsubstituted parent provides the baseline for quantifying how para‑halogen substitution modulates the extent of CD4‑mimetic agonism versus antagonism, a critical parameter for antiviral efficacy versus off‑target CD4‑independent infection enhancement.

CD4 Mimicry & CCR5 Induction
Head-to-head
Competitive; CCR5 induction ≥3‑fold
Non-competitive; no CCR5 induction
Unsubstituted parent as minimal pharmacophore for agonism/antagonism mapping.
sCD4 ELISA and radiolabeled CCR5 binding
CD4‑mimicry gp120 conformational change competition ELISA coreceptor binding site exposure

Para-Substituent SAR: Baseline Affinity and CCR5 Induction

In a systematic SAR study of NBD‑556 analogs, the para‑substituent dramatically influenced gp120 binding affinity and CD4‑mimetic activity. The unsubstituted phenyl compound (the target compound) serves as the parent reference (relative Kd and CCR5 induction normalized to 1.0 for NBD‑556). Analogs with para‑Cl (NBD‑556) and para‑Br (NBD‑557) exhibit the strongest binding (Kd < 5 μM, color‑coded green) and the highest CCR5‑induction (> 0.7 relative to NBD‑556), whereas electron‑withdrawing groups such as nitro or cyano reduce binding to >8 μM (red) and diminish CCR5 induction to < 0.25 [1]. The unsubstituted parent occupies a central position in this continuum, enabling direct measurement of the halogen‑bonding contribution to both affinity and functional mimicry.

Baseline SAR Reference
Class-level
Relative Kd & CCR5 induction: ~0.25–0.70 × NBD-556
Parent enables single-variable substitution, avoiding mixed halogen batch effects.
Normalized SAR matrix; ITC and CCR5 assay
structure‑activity relationship Phe43 cavity isothermal titration calorimetry CCR5 induction

Pan-Tropic Antiviral Activity Including Drug-Resistant Strains

The NBD compound class, exemplified by NBD‑556 and NBD‑557, inhibits both X4‑tropic and R5‑tropic HIV‑1 strains with similar potency, demonstrating that anti‑HIV‑1 activity is independent of co‑receptor tropism [1]. NBD‑556 inhibits laboratory‑adapted HIV‑1 IIIB, MN, and V32 strains infecting MT‑2 cells with IC50 values of 6.5 μM, 15.9 μM, and 5.3 μM respectively, and retains activity against an AZT‑resistant strain (IC50 = 58 μM) and primary isolates (IC50 range = 15–103 μM) [1][2]. Cell–cell fusion assays between H9/HIV‑1IIIB and MT‑2 cells yield IC50 ≈ 3 μM [2]. The unsubstituted parent provides the reference point for evaluating how halogen substitution shifts potency across this spectrum of viral strains.

Antiviral Activity Panel
Cross-study
IC50: 6.5 μM (IIIB), 15.9 μM (MN), 5.3 μM (V32), AZT‑R 58 μM, primary 15–103 μM
Unsubstituted parent provides reference for halogen-dependent potency shifts across drug-resistant variants.
MT-2 cell infection and cell-cell fusion assays
HIV-1 entry inhibitor co-receptor tropism independence AZT-resistant strain primary HIV-1 isolates

Structural Baseline for Co-Crystallography in the Phe43 Cavity

Co‑crystal structures of NBD analogs with the HIV‑1 gp120 core reveal that the oxalamide linker forms a conserved hydrogen‑bonding network with Asp368 and the tetramethylpiperidine ring sits near the gp120 outer domain, while the para‑substituted phenyl ring occupies the hydrophobic Phe43 cavity [1]. The unsubstituted phenyl parent lacks the additional halogen‑mediated contacts observed for NBD‑556 (para‑Cl) and NBD‑557 (para‑Br), providing a cleaner electron‑density map for crystallographic phasing and enabling unambiguous assignment of water‑mediated vs. direct halogen‑bonding interactions [1]. This structural clarity accelerates structure‑guided optimization of cavity occupancy without steric interference.

Crystallographic Phasing Baseline
Class-level
Minimal steric footprint; conserved Asp368 H-bond; no halogen anomalous scatterers
Enables unambiguous assignment of water-mediated vs. direct halogen-bonding interactions.
gp120 core co-crystals with NBD analogs (e.g., PDB 4DVR)
X‑ray crystallography gp120‑Phe43 cavity hydrogen‑bonding network Asp368 interaction

Primary Research and Procurement Applications


Controlled SAR to Quantify Halogen-Bonding Contributions

Use the unsubstituted parent as the zero‑point reference in isothermal titration calorimetry (ITC) panels that include NBD‑556 (para‑Cl, Kd = 3.7 μM) and NBD‑557 (para‑Br, Kd = 2.2 μM). The absence of a para‑halogen removes variable electron‑withdrawing effects, allowing direct calculation of ΔΔG attributable to halogen‑π and halogen‑hydrogen‑bond interactions within the Phe43 cavity [1]. This approach was applied by Schön et al. (2006) and Madani et al. (2008) to deconvolute the enthalpic and entropic contributions of the para‑Cl and para‑Br substituents, demonstrating that halogenation improves Kd by approximately 2‑ to 3‑fold relative to the unsubstituted baseline [1][2].

Crystallographic Phasing with Minimal Anomalous Scattering

In X‑ray crystallography campaigns targeting the gp120 Phe43 cavity, the unsubstituted phenyl parent serves as a low‑scatter heavy‑atom placeholder that simplifies SAD/MAD phasing. Kwon et al. (2014) reported that the tetramethylpiperidine‑oxalamide core maintains the conserved Asp368 hydrogen‑bond network, while the absence of a bromine or chlorine atom reduces anomalous signal contamination, improving electron‑density map clarity for water‑mediated interactions and enabling more confident modeling of novel inhibitor scaffolds [1].

Synthetic Intermediate for Diversified NBD Library Generation

The unsubstituted oxalamide core is the optimal starting material for parallel synthesis of NBD analog libraries via late‑stage electrophilic aromatic substitution or palladium‑catalyzed cross‑coupling at the para‑position. Zhao et al. (2005) synthesized the parent scaffold by coupling phenyl isocyanate with 2,2,6,6‑tetramethylpiperidin‑4‑amine, followed by oxalamide bridge formation, a route that preserves the free para‑position for subsequent diversification into halogenated, alkyl, or heteroaryl variants without competitive side reactions at the piperidine nitrogen [1].

Functional Selectivity Profiling: Agonism vs. Antagonism

The unsubstituted parent is essential for dissecting the structural determinants of CD4‑mimetic agonism vs. antagonism. As demonstrated by Curreli et al. (2015), NBD‑556 is a full CD4‑agonist that enhances CCR5 binding and CD4‑independent infection, whereas structure‑guided modification at the oxalamide midregion or phenyl para‑position can convert the phenotype to a full antagonist (e.g., NBD‑11021) [1]. The unsubstituted scaffold represents the minimal pharmacophore, enabling precise assessment of which substitutions bias the functional response toward entry inhibition without off‑target CCR5 activation.

Application
Selection Property
Validation Focus
Halogen-Bonding SAR Quantification
Zero-point ΔΔG reference with clean electron-withdrawing-free baseline
ITC thermodynamic profiling vs. NBD-556/557
Crystallographic Phasing
Low-scatter placeholder retaining conserved Asp368 H-bond network
Electron-density map clarity; SAD/MAD phasing accuracy
Synthetic Diversification Intermediate
Free para-position enables late-stage cross-coupling
Purity and reactivity under palladium-catalyzed conditions
Functional Agonism/Antagonism Profiling
Minimal pharmacophore defines CD4-mimetic baseline
CCR5 induction vs. inhibition endpoint comparison
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